

Foreword: The Strategic Value of Functionalized Heterocycles

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Compound of Interest

Compound Name: *3-Bromo-5-(N-Boc)aminomethylisoxazole*

Cat. No.: *B3021655*

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In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in a multitude of approved therapeutics.[1][2] Compounds incorporating the isoxazole moiety exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, the true potential of this heterocycle is unlocked through precise functionalization, enabling its use as a versatile building block for creating complex molecular architectures.

This guide focuses on a particularly valuable derivative: **3-Bromo-5-(N-Boc)aminomethylisoxazole**. This compound is not merely an intermediate; it is a carefully designed synthetic tool. It features two orthogonal, highly reactive sites: a bromine atom poised for carbon-carbon bond formation and a protected amine ready for elaboration. This dual functionality allows for a modular and strategic approach to library synthesis and lead optimization, making it an indispensable asset for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Characteristics

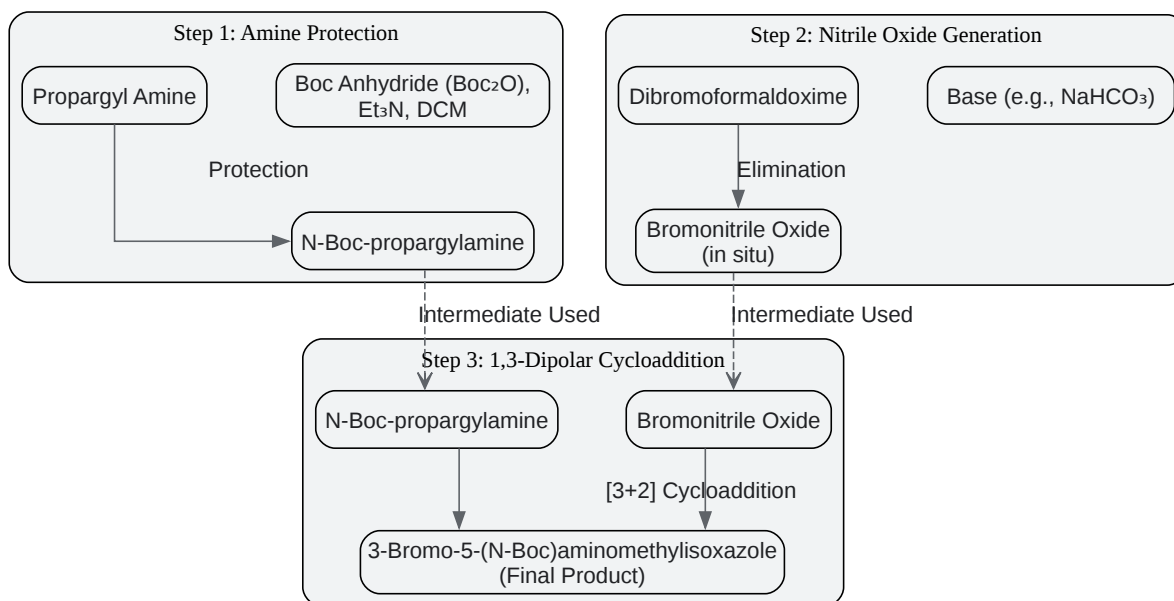
A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. All experimental design and reaction troubleshooting begin with this data.

Property	Value	Source
CAS Number	903131-45-3	
Molecular Formula	C ₉ H ₁₃ BrN ₂ O ₃	[5]
Molecular Weight	277.12 g/mol	
IUPAC Name	tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate	[5]
Appearance	Solid	
SMILES	<chem>CC(C)(C)OC(=O)NCC1=CC(=NO1)Br</chem>	[5]
InChI Key	XKNWOSFDTIOWTB-UHFFFAOYSA-N	[5]

Synthetic Strategy: A Representative Pathway

While multiple synthetic routes to functionalized isoxazoles exist, a common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] The synthesis of **3-Bromo-5-(N-Boc)aminomethylisoxazole** can be logically envisioned through a multi-step sequence starting from commercially available propargyl amine.

The causality behind this proposed pathway is rooted in robust and well-documented chemical transformations. The initial Boc protection is a standard and crucial step in amine chemistry, rendering the highly nucleophilic amine inert to the conditions of the subsequent cycloaddition. [7][8] The choice of dibromoformaldoxime as the precursor to bromonitrile oxide provides a direct and regioselective route to the 3-bromo-substituted isoxazole core.



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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure based on established methodologies. A critical component of trustworthiness in any protocol is the inclusion of in-process checks and final characterization to validate the outcome.

Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (N-Boc-propargylamine)

- To a stirred solution of propargyl amine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (Et_3N , 1.2 eq).

- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
- Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO_3 solution, brine, and dry over anhydrous Na_2SO_4 .
- Concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford N-Boc-propargylamine as a solid or oil.

Step 2: Synthesis of **3-Bromo-5-(N-Boc)aminomethylisoxazole**

- Dissolve N-Boc-propargylamine (1.0 eq) in a suitable solvent such as ethyl acetate.
- Add a solution of dibromoformaldoxime (1.2 eq) in the same solvent.
- Add an aqueous solution of sodium bicarbonate (NaHCO_3 , 2.5 eq) dropwise. The base facilitates the in situ generation of the highly reactive bromonitrile oxide from the dibromoformaldoxime precursor.
- Stir the biphasic mixture vigorously at room temperature for 16-24 hours.
- In-Process Check: Monitor by TLC or LC-MS for the formation of the product and consumption of the starting alkyne.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purify the crude residue by flash column chromatography to yield the final product.
- Final Validation: Confirm the structure and purity via ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Reactivity and Synthetic Utility: The Power of Orthogonal Handles

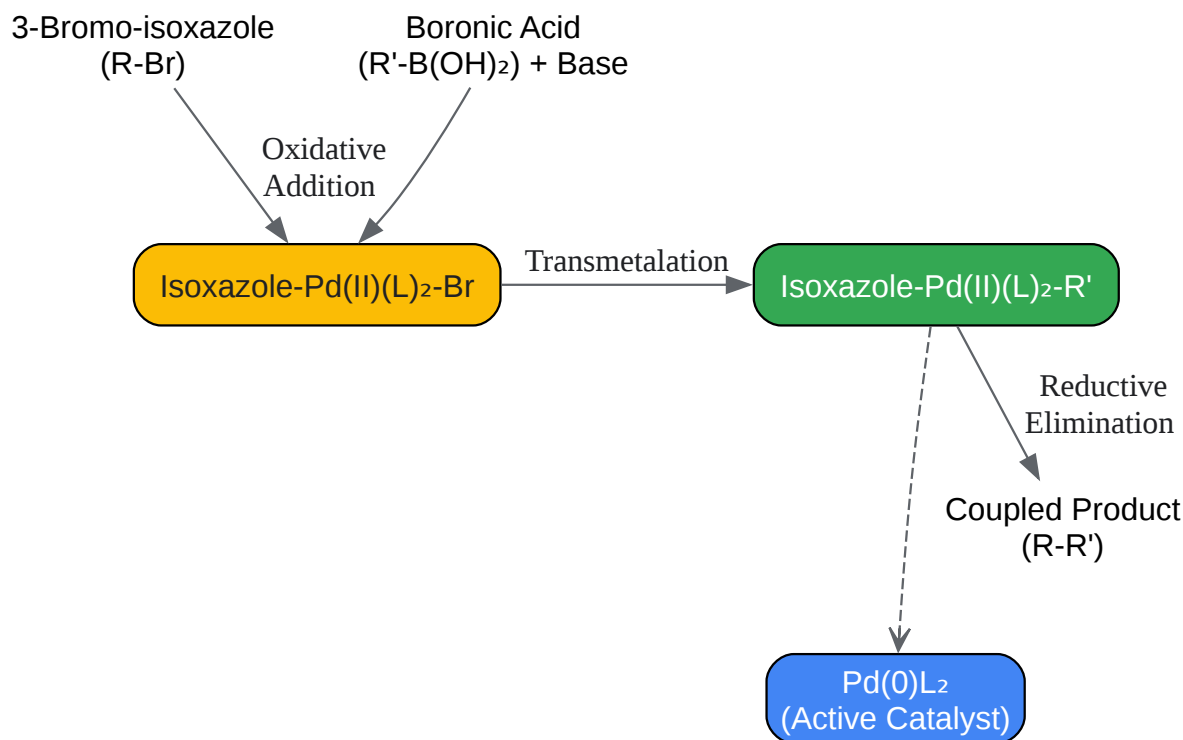
The synthetic power of this reagent stems from its two distinct reactive sites, which can be addressed sequentially under different reaction conditions. This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and stepwise construction of complex molecules.^[10]

A. The 3-Bromo Position: A Gateway for C-C Bond Formation

The bromine atom on the electron-deficient isoxazole ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is arguably the most important transformation for this handle.^{[11][12]}

Mechanism Insight: The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for optimizing reaction conditions.^{[13][14]}

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is base-activated, where the base forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.^[11]
- **Reductive Elimination:** The two organic fragments on the palladium complex couple, forming the final C-C bond and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol: Suzuki-Miyaura Coupling

- To a reaction vessel, add **3-Bromo-5-(N-Boc)aminomethylisoxazole** (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as $Pd(PPh_3)_4$ (0.05 eq).
- Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water. The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.^[15]
- Add a base, typically Na_2CO_3 or K_2CO_3 (2.0-3.0 eq).
- Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

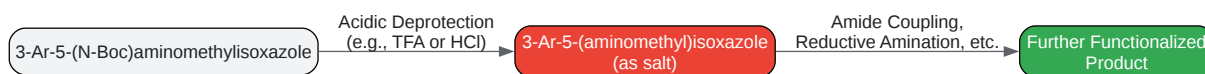
- Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
- Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purify via column chromatography to obtain the coupled product.

B. The 5-(N-Boc)aminomethyl Group: A Protected Nucleophile

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.^{[16][17]} Its key feature is its stability in basic and nucleophilic conditions (like those of the Suzuki coupling) while being easily removed under acidic conditions.^{[7][18]}

Deprotection Protocol: Unveiling the Primary Amine

- Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.
- Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
- Stir at room temperature for 1-4 hours. The cleavage mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation (which is scavenged by the solvent or TFA anion) and CO₂.
- Monitor by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, it can often be removed by co-evaporation with a solvent like toluene. If HCl was used, the product is isolated as the hydrochloride salt.
- The resulting primary amine can then be used directly in subsequent reactions, such as amide bond formation, reductive amination, or sulfonylation.



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Caption: Orthogonal strategy: deprotection and further elaboration.

Analytical Characterization: The Signature of Identity

Confirming the identity and purity of the synthesized compound is non-negotiable. Standard spectroscopic methods provide a molecular fingerprint.

- ^1H NMR (Proton NMR): Expected signals would include a singlet for the isoxazole ring proton (~6.5 ppm), a doublet for the CH_2 group coupled to the NH (~4.5 ppm), a broad singlet for the NH proton (~5.0-5.5 ppm), and a large singlet for the nine equivalent protons of the tert-butyl group (~1.45 ppm).
- ^{13}C NMR (Carbon NMR): Key signals would correspond to the carbons of the isoxazole ring (one C-Br, one C-H, and one quaternary carbon), the methylene carbon, the carbonyl of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula ($\text{C}_9\text{H}_{13}\text{BrN}_2\text{O}_3$). The isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be a definitive feature.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is synthesized from available safety data sheets.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Hazard Category	Information
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[21]
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[21]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is refrigerated.[21]
Handling	Use in a chemical fume hood. Avoid generation of dust. Ensure adequate ventilation. Avoid contact with eyes, skin, and clothing.[22][23]

Conclusion

3-Bromo-5-(N-Boc)aminomethylisoxazole is a quintessential example of a modern synthetic building block. Its value lies not in its intrinsic biological activity, but in the potential it unlocks. The orthogonal reactivity of its bromo and protected amine functionalities provides chemists with a reliable and flexible platform for constructing novel and diverse molecular entities. By mastering the reactions detailed in this guide—from its synthesis to its strategic deployment in cross-coupling and deprotection-functionalization sequences—researchers can significantly accelerate their drug discovery and development programs.

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